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molecular formula C13H8F2O2 B571990 3-(3-Fluorophenyl)-5-fluorobenzoic acid CAS No. 1214352-53-0

3-(3-Fluorophenyl)-5-fluorobenzoic acid

Cat. No. B571990
M. Wt: 234.202
InChI Key: IMLKBLKBVVRJIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09090584B2

Procedure details

A 2 dram vial was charged with (3-fluorophenyl)boronic acid (168 mg, 1.2 mmol), 3-chloro-5-fluorobenzoic acid (175 mg, 1.0 mmol), potassium carbonate (345 mg, 2.5 mmol), palladium acetate (1.1 mg, 0.005 mmol) and 2-dicyclohexylphosphino-2,6-dimethoxy-3-sulfonato-1,1′-biphenyl hydrate sodium salt (5 mg, 0.01 mmol). The vial was fitted with a septum cap, degassed water (1.5 mL) was added and the mixture was purged with nitrogen and stirred at room temperature. After stirring for 4 d, the mixture was diluted with water (30 mL), acidified to pH 4 with 1.0 N aqueous HCl and extracted with EtOAc (3×25 mL). The combined extracts were dried (Na2SO4), filtered and concentrated in vacuo to afford 235 mg (quant.) of 3′,5-difluoro-[1,1′-biphenyl]-3-carboxylic acid which was used without further purification.
Quantity
168 mg
Type
reactant
Reaction Step One
Quantity
175 mg
Type
reactant
Reaction Step One
Quantity
345 mg
Type
reactant
Reaction Step One
Quantity
1.1 mg
Type
catalyst
Reaction Step One
Name
2-dicyclohexylphosphino-2,6-dimethoxy-3-sulfonato-1,1′-biphenyl hydrate sodium salt
Quantity
5 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4](B(O)O)[CH:5]=[CH:6][CH:7]=1.Cl[C:12]1[CH:13]=[C:14]([CH:18]=[C:19]([F:21])[CH:20]=1)[C:15]([OH:17])=[O:16].C(=O)([O-])[O-].[K+].[K+]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.[Na+].O.C1(P(C2CCCCC2)C2(OC)C(S([O-])(=O)=O)C=CC(OC)=C2C2C=CC=CC=2)CCCCC1>[F:1][C:2]1[CH:3]=[C:4]([C:12]2[CH:20]=[C:19]([F:21])[CH:18]=[C:14]([C:15]([OH:17])=[O:16])[CH:13]=2)[CH:5]=[CH:6][CH:7]=1 |f:2.3.4,5.6.7,8.9.10|

Inputs

Step One
Name
Quantity
168 mg
Type
reactant
Smiles
FC=1C=C(C=CC1)B(O)O
Name
Quantity
175 mg
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=C(C1)F
Name
Quantity
345 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.1 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
2-dicyclohexylphosphino-2,6-dimethoxy-3-sulfonato-1,1′-biphenyl hydrate sodium salt
Quantity
5 mg
Type
catalyst
Smiles
[Na+].O.C1(CCCCC1)P(C1(C(=C(C=CC1S(=O)(=O)[O-])OC)C1=CC=CC=C1)OC)C1CCCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vial was fitted with a septum
CUSTOM
Type
CUSTOM
Details
cap
CUSTOM
Type
CUSTOM
Details
degassed water (1.5 mL)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the mixture was purged with nitrogen
STIRRING
Type
STIRRING
Details
After stirring for 4 d
Duration
4 d
ADDITION
Type
ADDITION
Details
the mixture was diluted with water (30 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1)C1=CC(=CC(=C1)F)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 235 mg
YIELD: CALCULATEDPERCENTYIELD 100.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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